5-Bromo-N-isopropyl-2-nitroaniline
Overview
Description
5-Bromo-N-isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is typically stored in a refrigerator . The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of anilines, such as 5-Bromo-N-isopropyl-2-nitroaniline, often involves a multistep process . This process can include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Molecular Structure Analysis
The molecular structure of 5-Bromo-N-isopropyl-2-nitroaniline consists of a bromine atom (Br), a nitro group (NO2), and an isopropyl group (C3H7) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 .Physical And Chemical Properties Analysis
5-Bromo-N-isopropyl-2-nitroaniline has a molecular weight of 259.1 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research shows the development of synthetic techniques for compounds related to 5-Bromo-N-isopropyl-2-nitroaniline. For instance, Peterson and Tolman (1977) explored the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines through the reaction of 5-bromo-2-methylpyridine with o-nitroaniline, leading to further structural confirmation and correction of earlier reports (Peterson & Tolman, 1977).
Large-Scale Production : Agosti et al. (2017) demonstrated the large-scale production of 5-Bromo-2-nitropyridine, a compound related to 5-Bromo-N-isopropyl-2-nitroaniline, focusing on hydrogen peroxide oxidation. This study provided insights into optimizing production processes for such compounds (Agosti et al., 2017).
Applications in Material Science
- Spectral Analysis : Sundaraganesan et al. (2005) conducted a detailed study on the vibrational and optical properties of 5-Bromo-2-nitropyridine. Their research utilized Fourier transform Raman and infrared spectroscopy, providing valuable data for materials science applications (Sundaraganesan et al., 2005).
Pharmaceutical and Biological Research
- Antimicrobial and Anti-tubercular Activity : Shingalapur et al. (2009) synthesized a series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, which showed significant anti-tubercular and anti-microbial activities. This indicates the potential of 5-Bromo-N-isopropyl-2-nitroaniline derivatives in pharmaceutical applications (Shingalapur, Hosamani & Keri, 2009).
Safety and Toxicity Studies
- Toxicological Evaluation : A study by Liebert (1990) on a related compound, 5-Bromo-5-Nitro-1,3-Dioxane, provided insights into its safety as a preservative in cosmetic products. This kind of research is crucial for understanding the safety profile of related compounds including 5-Bromo-N-isopropyl-2-nitroaniline (Liebert, 1990).
Miscellaneous Applications
- Computational Analysis : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, focusing on molecular structure, energy, and biological prominence. This kind of research aids in the theoretical understanding and potential applications of related compounds like 5-Bromo-N-isopropyl-2-nitroaniline (Arulaabaranam et al., 2021)
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-nitro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQPXTZYZCTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647932 | |
Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-isopropyl-2-nitroaniline | |
CAS RN |
863604-71-1 | |
Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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